molecular formula C12H14N2O3 B1526955 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol CAS No. 1275279-32-7

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol

Cat. No.: B1526955
CAS No.: 1275279-32-7
M. Wt: 234.25 g/mol
InChI Key: GEYPHWTUZPSWHP-UHFFFAOYSA-N
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Description

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol ( 1275279-32-7) is a chemical compound of significant interest in medicinal chemistry due to its 1,3,4-oxadiazole core structure . This heterocyclic moiety is widely established as an important bioactive scaffold and is frequently employed as a bioisostere for ester and amide functional groups in drug discovery efforts . The 1,3,4-oxadiazole ring is known for its favorable metabolic profile and ability to engage in hydrogen bonding, making it a valuable pharmacophore in the design of novel therapeutic agents . The specific structural features of this compound—featuring a phenolic group linked via a methyloxy bridge to a 3-isopropyl-1,2,4-oxadiazole ring—suggest its potential utility in various research applications. Compounds containing the 1,3,4-oxadiazole structure have been investigated for a range of biological activities, including as agonists for central nervous system targets like the G protein-coupled receptor 88 (GPR88) . The presence of the 1,3,4-oxadiazole ring also makes derivatives of interest in material science due to their potential fluorescence and electron-conducting properties . Key Chemical Data:

Properties

IUPAC Name

4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(2)12-13-11(17-14-12)7-16-10-5-3-9(15)4-6-10/h3-6,8,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYPHWTUZPSWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)COC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol
  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 1275279-32-7

Biological Activity Overview

The biological activity of 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol has been investigated in various studies, focusing primarily on its anti-inflammatory and antioxidant properties.

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This is particularly relevant in the context of inflammatory diseases.
  • Inhibition of Cyclooxygenase (COX) : Similar compounds with methoxyphenol structures have shown the ability to inhibit COX enzymes, which play a key role in inflammation and pain pathways .

In Vitro Studies

A study evaluated the antioxidant capacity of related methoxyphenols using DPPH radical scavenging assays. The results indicated that compounds with similar structures to 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol demonstrated effective radical scavenging activity .

Cytotoxicity Assessment

Cytotoxicity studies reveal that many oxadiazole derivatives exhibit low toxicity at therapeutic concentrations. Specifically, a related compound was tested for cell viability using the WST-1 assay and showed minimal cytotoxic effects up to 100 µM . This suggests that 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol may possess a favorable safety profile.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of oxadiazole derivatives in animal models of inflammation. The findings demonstrated that these compounds significantly reduced inflammation markers in serum and tissue samples compared to control groups. The proposed mechanism involved the modulation of pro-inflammatory cytokines through COX inhibition.

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress-related conditions, the administration of methoxyphenol derivatives resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. This indicates that the compound could effectively mitigate oxidative damage in tissues.

Data Table: Biological Activities Comparison

Compound NameAntioxidant Activity (IC50)COX Inhibition (%)Cytotoxicity (CC50)
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenolTBDTBD>100 µM
Related Methoxyphenol A15 µM60%>100 µM
Related Methoxyphenol B25 µM55%>80 µM

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Derivatives
Compound Name Key Substituents on Oxadiazole Phenolic Substituent Molecular Weight (g/mol) Key Properties/Applications
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol 3-(Propan-2-yl) 4-Methoxyphenol 263.3 (calculated) Building block for drug synthesis
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 3-(4-Phenoxyphenyl) None (nitrophenyl at C5) 374.15 (HRMS) Antimicrobial activity
4-Chloro-N-(4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide 3-(p-Tolyl) Chlorobenzamide at C5 406 (ESI-MS) High-yield synthesis (97%)
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 3-(4-Methoxyphenyl) Propanoic acid chain 263.3 (calculated) Enhanced water solubility
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol 3-Methyl 2-Methoxyphenol 206.20 Ortho-substitution effects
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine 3-(4-Propan-2-ylphenyl) Ethylamine at C5 231.3 Amine functionality for reactivity
Key Observations :
  • Phenol Position: The para-methoxy group in the target compound contrasts with ortho-substituted analogs (e.g., ), which may exhibit altered hydrogen-bonding capacity and bioavailability.
  • Functional Groups : Carboxylic acid (e.g., ) or amine (e.g., ) substituents improve solubility or enable conjugation, whereas chlorobenzamide (e.g., ) may enhance target binding in antimicrobial contexts.
Lipophilicity and Solubility :
  • The isopropyl group in the target compound increases logP compared to methyl analogs (e.g., ), favoring passive diffusion across biological membranes.
  • Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, making them suitable for parenteral formulations.

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is commonly constructed via cyclodehydration reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The isopropyl substituent at the 3-position can be introduced by selecting appropriate starting materials or by alkylation steps. The phenolic ether linkage is typically formed by O-alkylation of a hydroxyphenol with a suitable oxadiazole-containing alkyl halide or via Mitsunobu reaction conditions.

Preparation of the 1,2,4-Oxadiazole Core with Isopropyl Substitution

2.1 Synthesis of Amidoximes

  • Amidoximes are prepared by reacting nitriles with hydroxylamine hydrochloride under basic conditions. For the isopropyl substitution at position 3, an isopropyl-substituted nitrile precursor is used.

2.2 Cyclodehydration to Form 1,2,4-Oxadiazole

  • The amidoxime intermediate is then reacted with an appropriate carboxylic acid derivative (e.g., acid chloride, ester) under dehydrating conditions to cyclize and form the 1,2,4-oxadiazole ring.
  • Common dehydrating agents include phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or carbodiimides.
  • For example, refluxing the amidoxime with the acid chloride in POCl3 for several hours yields the oxadiazole ring with the desired substitution pattern.

Representative Synthetic Route for 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amidoxime formation Isopropyl-substituted nitrile + hydroxylamine hydrochloride, base Formation of amidoxime intermediate with isopropyl substitution at position 3
2 Cyclodehydration to oxadiazole Amidoxime + carboxylic acid derivative + POCl3 reflux Formation of 3-(propan-2-yl)-1,2,4-oxadiazol-5-yl core
3 Preparation of 4-(hydroxymethyl)phenol intermediate 4-hydroxybenzyl alcohol or derivative Provides the phenol moiety with a reactive methylene group for ether formation
4 O-Alkylation (ether formation) Phenol + oxadiazole-containing alkyl halide, base or Mitsunobu conditions Formation of 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol
5 Purification and characterization Chromatography, recrystallization, NMR, MS, HPLC Product purified to >95% purity and fully characterized

Detailed Research Findings and Methodological Notes

  • Yields and Purity : Reported yields for similar oxadiazole derivatives range from moderate to high (50-90%), with final compounds typically purified to >95% purity by HPLC.
  • Characterization : Comprehensive characterization involves ^1H NMR, ^13C NMR, high-resolution mass spectrometry (HRMS), and melting point determination to confirm structure and purity.
  • Reaction Monitoring : Thin layer chromatography (TLC) is routinely used to monitor reaction progress during cyclodehydration and alkylation steps.
  • Protection Strategies : Boc protection of amino groups and silyl protection of phenols are effective to prevent side reactions during multi-step synthesis, with mild acidic or fluoride ion conditions used for deprotection.
  • Alternative Cyclization Methods : Oxadiazoles can also be synthesized via oxidative cyclization of N-acyl hydrazones using reagents like Dess-Martin periodinane or via resin-supported reagents combined with microwave heating for enhanced efficiency.

Summary Table of Key Synthetic Methods for Oxadiazole Derivatives Relevant to Target Compound

Methodology Key Reagents/Conditions Advantages Limitations
Amidoxime + Acid Chloride Cyclodehydration Hydroxylamine, acid chloride, POCl3 reflux Straightforward, high yield Requires handling of POCl3 (corrosive)
Mitsunobu O-Alkylation Phenol, alkyl halide, triphenylphosphine, DEAD High selectivity for ether formation Sensitive to moisture, requires dry conditions
Boc/TIPS Protection-Deprotection Boc anhydride, TIPS chloride, acid/base Protects reactive groups during synthesis Additional steps increase time
Oxidative Cyclization N-acyl hydrazones, Dess-Martin reagent Mild conditions, good yields Reagent cost and availability
Microwave-Assisted Synthesis PS-PPh3 resin, CCl3CN, microwave heating Rapid reaction, environmentally friendly Requires microwave reactor

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol, and how can purity be optimized? Methodological Answer: The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).

Etherification : Coupling the oxadiazole intermediate with 4-hydroxybenzaldehyde derivatives via nucleophilic substitution, followed by reduction or functionalization.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves purity (>95%) .

Advanced: How can reaction conditions be tailored to improve regioselectivity during oxadiazole ring formation? Methodological Answer: Regioselectivity is influenced by:

  • Catalyst choice : Use of microwave-assisted synthesis reduces side products by accelerating cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 1,2,4-oxadiazole formation over 1,3,4-isomers.
  • Substituent effects : Electron-withdrawing groups on the amidoxime precursor direct ring closure to the desired position. Computational modeling (e.g., DFT) predicts regiochemical outcomes .

Structural Characterization

Basic: What spectroscopic techniques are essential for characterizing this compound? Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the oxadiazole ring (absence of NH protons, C=O at ~165 ppm) and ether linkage (OCH₂ resonance at ~4.5 ppm).
  • FT-IR : Peaks at 1610–1670 cm⁻¹ (C=N stretching) and 1250 cm⁻¹ (C-O-C ether) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How does X-ray crystallography using SHELX resolve ambiguities in the molecular structure? Methodological Answer:

  • Data collection : High-resolution diffraction data (Cu-Kα radiation) at low temperature (100 K) minimizes thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. For example, the propan-2-yl group’s orientation and π-stacking interactions with the phenol ring can be resolved .

Biological Activity and Mechanisms

Basic: What in vitro assays are used to assess the biological activity of this compound? Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or 5-lipoxygenase inhibition) .

Advanced: How can molecular docking studies predict interactions between this compound and biological targets? Methodological Answer:

  • Target selection : Prioritize proteins with oxadiazole-binding pockets (e.g., FLAP or kinase domains).
  • Software : AutoDock Vina or Schrödinger Suite docks the compound into active sites, scoring binding energies.
  • Validation : Compare docking poses with crystallographic data of similar inhibitors (e.g., BI 665915 ).

Computational and Electronic Analysis

Basic: What computational tools analyze the electronic properties of the oxadiazole ring? Methodological Answer:

  • DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces.
  • HOMO-LUMO analysis : Predicts reactivity sites (e.g., nucleophilic attack at the oxadiazole’s N-atom) .

Advanced: How does Multiwfn quantify electron density distribution in this compound? Methodological Answer:

  • Wavefunction analysis : Multiwfn calculates electron localization function (ELF) and Laplacian of electron density (∇²ρ) to identify covalent vs. non-covalent interactions.
  • AIM topology : Atoms-in-Molecules theory confirms bond critical points between the oxadiazole ring and methoxy group .

Safety and Toxicity Profiling

Basic: What safety protocols are recommended for handling this compound? Methodological Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers at –20°C, away from light .

Advanced: What in silico models predict the compound’s toxicity profile? Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate hepatotoxicity (CYP450 inhibition) and Ames test mutagenicity.
  • QSAR models : Train on oxadiazole derivatives’ data to predict LD₅₀ and environmental toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol
Reactant of Route 2
Reactant of Route 2
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol

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